3H-[1,3]Oxazolo[3,4-c]pyrimidine
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Overview
Description
3H-Oxazolo[3,4-c]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a pharmacophore in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Oxazolo[3,4-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine derivatives .
Industrial Production Methods
the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including the use of bio-based solvents and microwave irradiation to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3H-Oxazolo[3,4-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazolo[3,4-c]pyrimidine N-oxides.
Reduction: Reduction reactions can convert oxazolo[3,4-c]pyrimidine derivatives into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted oxazolo[3,4-c]pyrimidine derivatives .
Scientific Research Applications
3H-Oxazolo[3,4-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H-Oxazolo[3,4-c]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
3H-Oxazolo[3,4-c]pyrimidine can be compared with other similar compounds, such as:
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties, this compound has a pyrazole ring fused to a pyrimidine ring.
Thiazolo[3,2-c]pyrimidine: Exhibits antiviral and anti-inflammatory activities.
The uniqueness of 3H-Oxazolo[3,4-c]pyrimidine lies in its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities .
Properties
CAS No. |
132104-33-7 |
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Molecular Formula |
C6H6N2O |
Molecular Weight |
122.127 |
IUPAC Name |
3H-[1,3]oxazolo[3,4-c]pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-2-7-4-8-5-9-3-6(1)8/h1-4H,5H2 |
InChI Key |
OSFGXXQBAFWTTB-UHFFFAOYSA-N |
SMILES |
C1N2C=NC=CC2=CO1 |
Synonyms |
3H-Oxazolo[3,4-c]pyrimidine(9CI) |
Origin of Product |
United States |
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